Cas no 2227786-70-9 (4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one)
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1633156
- 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
- 2227786-70-9
- (4S,5S)-4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
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- Inchi: 1S/C12H18N4O/c1-3-6-16-11(17)7-9(13)12(16)10-5-4-8(2)14-15-10/h4-5,9,12H,3,6-7,13H2,1-2H3/t9-,12-/m0/s1
- InChI Key: MRHPESCCPLDHPJ-CABZTGNLSA-N
- SMILES: O=C1C[C@@H]([C@@H](C2=CC=C(C)N=N2)N1CCC)N
Computed Properties
- Exact Mass: 234.14806121g/mol
- Monoisotopic Mass: 234.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 72.1Ų
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1633156-0.05g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 0.05g |
$2009.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-0.1g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 0.1g |
$2104.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-0.25g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 0.25g |
$2200.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-0.5g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 0.5g |
$2296.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-1.0g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 1g |
$2391.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-2.5g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 2.5g |
$4687.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-5.0g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 5g |
$6937.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-10.0g |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 10g |
$10285.0 | 2023-06-04 | ||
| Enamine | EN300-1633156-50mg |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 50mg |
$1129.0 | 2023-09-22 | ||
| Enamine | EN300-1633156-100mg |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one |
2227786-70-9 | 100mg |
$1183.0 | 2023-09-22 |
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
The compound 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one (CAS No. 2227786-70-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrrolidinone ring system, an amino group, and a substituted pyridazine moiety. The presence of these functional groups makes it a versatile building block for further chemical modifications and bioactive molecule development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced catalytic systems and optimized reaction conditions. The synthesis process typically involves the condensation of an amino alcohol with a substituted pyridazine derivative, followed by cyclization to form the pyrrolidinone ring. The methyl group at the 6-position of the pyridazine ring plays a crucial role in stabilizing the molecule's structure and enhancing its reactivity.
One of the most promising applications of 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one lies in its potential as a precursor for bioactive molecules. Researchers have recently explored its ability to act as a scaffold for drug discovery, particularly in the development of anti-cancer agents. Studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further optimization.
In addition to its pharmaceutical applications, this compound has also been investigated for its role in materials science. The pyrrolidone ring system is known for its ability to form stable amide bonds, making it an attractive candidate for polymer synthesis. Recent research has focused on incorporating this compound into biodegradable polymers for use in controlled drug delivery systems.
The structural versatility of 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one also makes it an ideal candidate for exploring supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions has led to investigations into its potential as a component in self-assembling nanostructures. These studies are still in their early stages, but they hold promise for applications in nanotechnology and materials science.
From an analytical standpoint, the characterization of this compound has been significantly enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into the molecule's conformational dynamics and electronic properties, further aiding in its application across diverse fields.
In conclusion, 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one (CAS No. 2227786-70-9) is a multifaceted organic compound with vast potential across various scientific domains. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in both academic research and industrial applications.
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